N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-methyl-2-butenamide
Description
N-[2-Chloro-6-(1H-pyrrol-1-yl)benzyl]-3-methyl-2-butenamide is a synthetic benzamide derivative characterized by a 2-chloro-6-(1H-pyrrol-1-yl)benzyl group linked to a 3-methyl-2-butenamide moiety. Pyrrole-containing compounds are known for their roles in drug design due to their hydrogen-bonding capabilities and aromatic π-system interactions with biological targets .
Properties
IUPAC Name |
N-[(2-chloro-6-pyrrol-1-ylphenyl)methyl]-3-methylbut-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O/c1-12(2)10-16(20)18-11-13-14(17)6-5-7-15(13)19-8-3-4-9-19/h3-10H,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXULGYVZMAYQSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)NCC1=C(C=CC=C1Cl)N2C=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-methyl-2-butenamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the condensation of a 1,4-dicarbonyl compound with an amine under acidic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a Friedel-Crafts alkylation reaction, where benzyl chloride reacts with the pyrrole ring in the presence of a Lewis acid catalyst.
Formation of the Butenamide Moiety: The butenamide moiety can be synthesized through the reaction of an appropriate amine with a butenoyl chloride under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles .
Chemical Reactions Analysis
Types of Reactions
N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-methyl-2-butenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-methyl-2-butenamide has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting specific enzymes or receptors.
Materials Science: It can be used in the development of novel materials with unique electronic or optical properties.
Biological Studies: The compound can be used to study the interactions between small molecules and biological macromolecules, such as proteins and nucleic acids.
Mechanism of Action
The mechanism of action of N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-methyl-2-butenamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or it may interact with a receptor, modulating its signaling pathways . The exact molecular targets and pathways involved would depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-methyl-2-butenamide, comparisons are drawn with analogous compounds, focusing on structural motifs, synthetic strategies, and inferred pharmacological profiles.
Substituent Effects: Pyrrole vs. Pyrimidine Derivatives
The compound in , N-[2-chloro-6-(4-chloro-6-methoxypyrimidin-2-ylsulfanyl)benzyl]-3,4-dimethyl-aniline, shares a benzyl backbone but replaces the pyrrole group with a pyrimidine-thioether system. Key differences include:
The pyrrole group in the target compound may enhance π-π stacking interactions compared to the pyrimidine-thioether in , which is more polar and capable of hydrogen bonding via its nitrogen atoms.
α,β-Unsaturated Amide vs. Aniline Derivatives
The butenamide group in the target compound introduces an electrophilic α,β-unsaturated system, which is absent in the aniline derivative of . This structural feature is common in covalent inhibitors (e.g., Michael acceptors targeting cysteine residues) and may confer distinct reactivity or metabolic stability .
Halogenation Patterns
Both compounds feature a 2-chloro substituent on the benzyl ring, which typically enhances lipophilicity and bioavailability.
Q & A
Q. What are the critical steps in designing a synthetic route for N-[2-chloro-6-(1H-pyrrol-1-yl)benzyl]-3-methyl-2-butenamide?
- Methodological Answer : A viable synthetic route involves:
- Step 1 : Benzylamine precursor functionalization. Introduce the 1H-pyrrole moiety via nucleophilic substitution or Pd-catalyzed coupling (e.g., Suzuki-Miyaura) to the chlorinated benzene ring .
- Step 2 : Amide bond formation. React the benzylamine intermediate with 3-methyl-2-butenoyl chloride under anhydrous conditions (e.g., CH₂Cl₂, pyridine) to ensure high yield .
- Step 3 : Purification. Use column chromatography (silica gel, ethyl acetate/hexane) and confirm purity via HPLC (>98%) .
Q. How can researchers verify the structural integrity and purity of the compound?
- Methodological Answer :
- Spectroscopic Analysis :
- ¹H/¹³C NMR : Confirm substituent positions (e.g., pyrrole protons at δ 6.2–6.8 ppm, benzyl CH₂ at δ 4.5–4.7 ppm) .
- HRMS : Validate molecular weight (e.g., [M+H]+ calculated for C₁₇H₁₈ClN₂O: 325.1104).
- Chromatography :
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95%) .
Q. What are the recommended storage conditions to maintain compound stability?
- Methodological Answer :
- Store in amber vials at –20°C under inert gas (argon/nitrogen) to prevent degradation.
- Avoid prolonged exposure to moisture; use desiccants in storage containers .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be optimized for this compound’s bioactivity?
- Methodological Answer :
- Core Modifications :
| Variation Site | Example Modifications | Assay Type |
|---|---|---|
| Pyrrole ring | Substituent addition (e.g., Cl, F) | In vitro enzyme inhibition |
| Benzyl group | Halogen replacement (e.g., Br vs. Cl) | Cell-based cytotoxicity |
- Pharmacophore Mapping : Use docking simulations (e.g., AutoDock Vina) to predict binding interactions with targets like kinases or GPCRs .
Q. How should researchers resolve discrepancies in reported biological activity data?
- Methodological Answer :
- Replicate Studies : Ensure consistency in assay conditions (e.g., cell line, incubation time, solvent controls) .
- Orthogonal Assays : Cross-validate using complementary methods (e.g., SPR for binding affinity vs. fluorescence polarization for kinetics) .
- Meta-Analysis : Compare data across studies with standardized metrics (e.g., IC₅₀ normalized to positive controls) .
Q. What strategies improve reaction yields in multi-step syntheses?
- Methodological Answer :
- Optimization Table :
| Step | Parameter | Optimal Condition | Yield Improvement |
|---|---|---|---|
| Amidation | Solvent | CH₂Cl₂ over THF | +15% |
| Coupling | Catalyst | Pd(PPh₃)₄ (5 mol%) | +20% |
- Workup Adjustments : Use quenching agents (e.g., NaHCO₃ for acidic byproducts) to minimize side reactions .
Q. Which in vitro assays are most suitable for evaluating pharmacological potential?
- Methodological Answer :
- Primary Assays :
- Enzyme Inhibition : Measure IC₅₀ against kinases (e.g., EGFR) via radiometric assays .
- Cell Viability : Use MTT assay in cancer lines (e.g., HeLa, MCF-7) with 48-hour exposure .
- Secondary Assays :
- Apoptosis Markers : Quantify caspase-3/7 activation via luminescence .
Key Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
